3-(Pyridin-4-ylmethyl)piperidin-3-ol
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Overview
Description
3-(Pyridin-4-ylmethyl)piperidin-3-ol is a compound that features a piperidine ring substituted with a pyridine moiety. Piperidine derivatives are known for their significant role in drug discovery and development due to their diverse biological activities . The presence of both piperidine and pyridine rings in this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 3-(Pyridin-4-ylmethyl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a base . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(Pyridin-4-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(Pyridin-4-ylmethyl)piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Pyridin-4-ylmethyl)piperidin-3-ol can be compared with other piperidine and pyridine derivatives:
Piperidine derivatives: Compounds like piperidine-4-ol and piperidine-3-carboxylic acid share similar structural features but differ in their functional groups and biological activities.
Pyridine derivatives: Compounds such as 4-methylpyridine and 3-hydroxypyridine have similar pyridine rings but differ in their substitution patterns and chemical properties.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c14-11(4-1-5-13-9-11)8-10-2-6-12-7-3-10/h2-3,6-7,13-14H,1,4-5,8-9H2 |
InChI Key |
PAFHSSTXDBGRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=NC=C2)O |
Origin of Product |
United States |
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